molecular formula C20H25N3O3S B5323361 N-(4-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B5323361
M. Wt: 387.5 g/mol
InChI Key: ACXOCVNCQUTKCD-UHFFFAOYSA-N
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Description

N-(4-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. This particular compound has been studied for its potential neuroprotective effects and its role as an acetylcholinesterase inhibitor, which makes it a candidate for research in neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of these compounds, making them suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

N-(4-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential neuroprotective effects and its role as an acetylcholinesterase inhibitor.

    Medicine: It is a candidate for research in neurodegenerative diseases such as Alzheimer’s disease.

    Industry: It is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-(4-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its role as an acetylcholinesterase inhibitor. This compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory. The molecular targets and pathways involved include the cholinergic neurotransmission pathway, which is crucial for learning and memory .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

N-(4-{[4-(2-phenylethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to its specific structure, which allows it to effectively inhibit acetylcholinesterase. This makes it a promising candidate for research in neurodegenerative diseases, setting it apart from other piperazine derivatives that may not have the same level of efficacy or specificity .

Properties

IUPAC Name

N-[4-[4-(2-phenylethyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-17(24)21-19-7-9-20(10-8-19)27(25,26)23-15-13-22(14-16-23)12-11-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXOCVNCQUTKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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